N-[(2S)-1,3-Dihydroxynonan-2-yl]-3-methylbutanamide
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Overview
Description
N-[(2S)-1,3-Dihydroxynonan-2-yl]-3-methylbutanamide is a compound that belongs to the class of ceramides. Ceramides are lipid molecules composed of sphingosine and a fatty acid. They are found in high concentrations within the cell membrane of cells and play a crucial role in maintaining the skin’s barrier and retaining moisture.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-1,3-Dihydroxynonan-2-yl]-3-methylbutanamide typically involves the reaction of a fatty acid with sphingosine. The process includes several steps:
Acylation: The fatty acid is first activated by converting it into an acyl chloride.
Condensation: The activated fatty acid is then condensed with sphingosine in the presence of a base, such as pyridine, to form the ceramide.
Purification: The resulting product is purified using techniques like column chromatography.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as:
Enzymatic Synthesis: Using enzymes to catalyze the reaction between sphingosine and fatty acids.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-[(2S)-1,3-Dihydroxynonan-2-yl]-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reducing the amide group.
Substitution: Thionyl chloride (SOCl2) can be used to substitute hydroxyl groups with chlorine.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-[(2S)-1,3-Dihydroxynonan-2-yl]-3-methylbutanamide has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of ceramides in various chemical reactions.
Biology: Investigated for its role in cell membrane structure and function.
Medicine: Explored for its potential therapeutic effects in skin-related conditions, such as eczema and psoriasis.
Industry: Utilized in the formulation of skincare products due to its moisturizing properties.
Mechanism of Action
The mechanism by which N-[(2S)-1,3-Dihydroxynonan-2-yl]-3-methylbutanamide exerts its effects involves its interaction with cell membranes. It helps to maintain the integrity of the lipid bilayer, thereby enhancing the barrier function of the skin. The compound may also interact with specific receptors or enzymes involved in lipid metabolism and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[(2S,3R)-1,3-Dihydroxyoctadecan-2-yl]pentacosanimidic acid
- N-[(2S,3R,4E,8E)-1,3-dihydroxyhexacosa-4,8-dien-2-yl]pentadecanamide
Uniqueness
N-[(2S)-1,3-Dihydroxynonan-2-yl]-3-methylbutanamide is unique due to its specific fatty acid chain length and the presence of two hydroxyl groups, which contribute to its distinct physical and chemical properties. This uniqueness makes it particularly effective in maintaining skin hydration and barrier function compared to other ceramides.
Properties
CAS No. |
920277-61-8 |
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Molecular Formula |
C14H29NO3 |
Molecular Weight |
259.38 g/mol |
IUPAC Name |
N-[(2S)-1,3-dihydroxynonan-2-yl]-3-methylbutanamide |
InChI |
InChI=1S/C14H29NO3/c1-4-5-6-7-8-13(17)12(10-16)15-14(18)9-11(2)3/h11-13,16-17H,4-10H2,1-3H3,(H,15,18)/t12-,13?/m0/s1 |
InChI Key |
DLUYUVHMFUEDHU-UEWDXFNNSA-N |
Isomeric SMILES |
CCCCCCC([C@H](CO)NC(=O)CC(C)C)O |
Canonical SMILES |
CCCCCCC(C(CO)NC(=O)CC(C)C)O |
Origin of Product |
United States |
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